5-Benzyloxy-1H-indazole-3-carboxylic acid
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Overview
Description
5-Benzyloxy-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C15H12N2O3. It is a derivative of indazole, a bicyclic heterocycle that is of significant interest in medicinal chemistry due to its diverse biological activities .
Scientific Research Applications
5-Benzyloxy-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand the function of indazole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
Indazole derivatives have been shown to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Indazole derivatives have been shown to affect a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Indazole derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Preparation Methods
The synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid typically involves the reaction of 5-hydroxy-1H-indazole-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Benzyloxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
5-Benzyloxy-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
5-Hydroxy-1H-indazole-3-carboxylic acid: Lacks the benzyloxy group, leading to different chemical properties and biological activities.
5-Methoxy-1H-indazole-3-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
1H-Indazole-3-carboxylic acid: The parent compound without any substituents on the indazole ring, serving as a basic scaffold for further modifications.
Properties
IUPAC Name |
5-phenylmethoxy-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAATCGJMPDXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626548 |
Source
|
Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177941-16-1 |
Source
|
Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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